1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,7-Diazaspiro[35]nonan-2-yl}ethan-1-one is a chemical compound with the molecular formula C9H16N2O It is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro[35]nonane ring system
Mechanism of Action
Target of Action
The primary target of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the compound binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone affects the RAS signaling pathway . This pathway is crucial for cellular proliferation and differentiation . By inhibiting KRAS G12C, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .
Pharmacokinetics
The compound has been found to have high metabolic stability in human and mouse liver microsomes . This suggests that it may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
The compound has demonstrated anti-tumor activity . Specifically, it showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This suggests that the compound’s action on KRAS G12C can lead to a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
It has been found to bind in the switch-II pocket of KRAS G12C . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the KRAS signaling pathway.
Cellular Effects
Given its role as a covalent inhibitor of KRAS G12C , it is likely to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone involves binding to the switch-II pocket of KRAS G12C . This binding interaction likely leads to inhibition of the KRAS protein, thereby affecting gene expression and cellular processes.
Temporal Effects in Laboratory Settings
It has been reported to have high metabolic stabilities in human and mouse liver microsomes , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
In an NCI-H1373 xenograft mouse model, 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone showed a dose-dependent antitumor effect . This suggests that the effects of this compound may vary with different dosages in animal models.
Metabolic Pathways
Given its role as a covalent inhibitor of KRAS G12C , it may interact with enzymes or cofactors involved in the KRAS signaling pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with an appropriate ketone or aldehyde. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .
Scientific Research Applications
1-{2,7-Diazaspiro[3
Comparison with Similar Compounds
Similar Compounds
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone: A similar compound with a different substitution pattern on the spirocyclic ring.
2,7-Diazaspiro[3.5]nonane-7-acetic acid: Another related compound with a different functional group attached to the spirocyclic ring.
Uniqueness
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is unique due to its specific spirocyclic structure and the presence of the ethanone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one, also known by its CAS number 1474026-47-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of oncogenic proteins. This article reviews the biological activity of this compound, focusing on its role as a covalent inhibitor of the KRAS G12C mutation, which is significant in various solid tumors.
- Molecular Formula : C₉H₁₆N₂O
- Molecular Weight : 168.24 g/mol
- CAS Number : 1474026-47-5
Property | Value |
---|---|
Molecular Formula | C₉H₁₆N₂O |
Molecular Weight | 168.24 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of the KRAS G12C protein. This protein has been classified as "undruggable" due to its role in cancer proliferation and differentiation. However, recent studies have shown that compounds targeting the cysteine residue at position 12 (Cys12) can effectively inhibit KRAS G12C activity.
Key Findings:
- Covalent Binding : The compound binds covalently to Cys12 of the KRAS G12C protein, leading to significant inhibition of downstream signaling pathways involved in cell growth and survival.
- In Vitro Efficacy : Studies have demonstrated that this compound exhibits potent inhibition of cellular pERK (extracellular signal-regulated kinase) activation and cell growth in KRAS G12C mutation-positive cell lines.
- In Vivo Activity : In xenograft mouse models, administration of the compound resulted in dose-dependent tumor regression, indicating its potential as an effective therapeutic agent against solid tumors associated with KRAS mutations.
Study 1: Discovery and Evaluation
A pivotal study published in Bioorganic & Medicinal Chemistry highlighted the discovery and biological evaluation of derivatives of this compound as covalent inhibitors against KRAS G12C. The research focused on optimizing these derivatives to enhance their metabolic stability and anti-tumor activity.
- Authors : Imaizumi et al.
- Journal : Bioorganic & Medicinal Chemistry (2022)
- Findings :
- The derivatives exhibited favorable metabolic stability.
- Significant anti-tumor effects were observed in preclinical models.
Study 2: Structure-Activity Relationship
Another study investigated the structure-activity relationship (SAR) of various derivatives based on the core structure of this compound.
Compound Name | IC50 (µM) | In Vivo Efficacy |
---|---|---|
ASP6918 | <0.5 | Tumor regression in NCI-H1373 |
Derivative A | 1.5 | Moderate efficacy |
Derivative B | 3.0 | Low efficacy |
Properties
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHMVVWXYJRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.